Cas no 5467-78-7 (1-phenyl-1H-1,2,3,4-tetrazol-5-amine)

1-フェニル-1H-1,2,3,4-テトラゾール-5-アミンは、テトラゾール骨格を有する有機化合物であり、医薬品や農薬の合成中間体として重要な役割を果たします。この化合物は、高い反応性と安定性を兼ね備えており、特にヘテロ環化学における多様な誘導体合成に適しています。また、そのアミン基は求核置換反応や縮合反応に利用可能で、生物活性物質の設計において有用です。結晶性が良好なため精製が容易であり、保管時の安定性にも優れています。

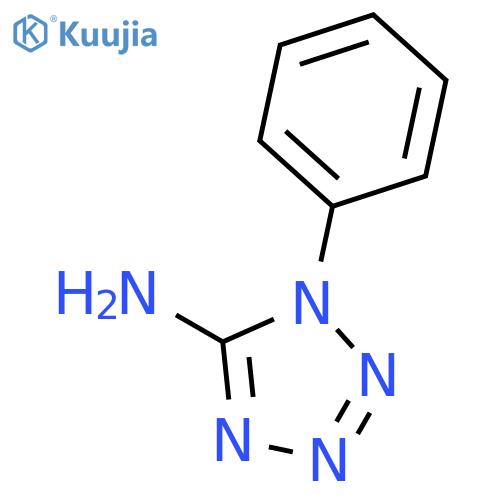

5467-78-7 structure

商品名:1-phenyl-1H-1,2,3,4-tetrazol-5-amine

1-phenyl-1H-1,2,3,4-tetrazol-5-amine 化学的及び物理的性質

名前と識別子

-

- 1H-Tetrazol-5-amine,1-phenyl-

- 1-phenyltetrazol-5-amine

- 1H-Tetrazol-5-amine,1-phenyl

- 1-phenyl-1H-tetrazol-5-amine

- 1-phenyl-1H-tetrazol-5-amine(SALTDATA: FREE)

- 1-phenyl-1H-tetrazol-5-ylamine

- 1-phenyl-5-amino-1H-tetrazole

- 1-phenyl-5-aminotetrazole

- 5-Amino-1-phenyl-1H-tetrazol

- 5-Amino-1-phenyl-1H-tetrazole

- 5-amino-1-phenyltetrazole

- AL0559

- BM 2

- Fenamol

- FENAMOLE

- ULIDRMKBVYYVIQ-UHFFFAOYSA-N

- 1-phenyl-2H-tetrazol-5-imine

- 1-phenyl-1H-1,2,3,4-tetrazol-5-amine

- AL 0559

- SCHEMBL43680

- AKOS000111560

- K4H264PBQ7

- PAT

- EINECS 226-780-4

- D04139

- DTXSID4048694

- Fenamole (USAN)

- P 463

- BRD-K12179389-001-01-2

- FENAMOLE [INN]

- P-463

- UNII-K4H264PBQ7

- Q27281951

- Tox21_113085_1

- DTXCID4028620

- Fenamolum [INN-Latin]

- CHEMBL2106224

- CS-0081823

- SR-01000945151-1

- FENAMOLE [USAN]

- NS00033169

- DB12506

- 1-Phenyl-1,2-dihydro-5H-tetraazol-5-imine

- NSC-25413

- MFCD00083048

- Fenamole [USAN:INN]

- Fenamol [INN-Spanish]

- 1B-050

- 5467-78-7

- AL-0559

- SR-01000945151

- NSC25413

- NSC 25413

- NCGC00160436-01

- Fenamolum

- Tox21_113085

- CAS-5467-78-7

- NCGC00160436-02

- EN300-66080

- Z56788744

- 1H-Tetrazole, 5-amino-1-phenyl-

- 1H-Tetrazol-5-amine, 1-phenyl-

- STL412408

- Fenamol (INN-Spanish)

- tetrazole, 5-amino-1-phenyl-

- G22435

- BBL034719

- Fenamolum (INN-Latin)

-

- MDL: MFCD00083048

- インチ: InChI=1S/C7H7N5/c8-7-9-10-11-12(7)6-4-2-1-3-5-6/h1-5H,(H2,8,9,11)

- InChIKey: ULIDRMKBVYYVIQ-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)N2C(=N)N=NN2

計算された属性

- せいみつぶんしりょう: 161.07000

- どういたいしつりょう: 161.070145

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 145

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 3

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 69.6

じっけんとくせい

- 密度みつど: 1.3400 (rough estimate)

- ふってん: 277.45°C (rough estimate)

- フラッシュポイント: 177.4°C

- 屈折率: 1.7000 (estimate)

- PSA: 69.62000

- LogP: 0.82570

1-phenyl-1H-1,2,3,4-tetrazol-5-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-66080-1.0g |

1-phenyl-1H-1,2,3,4-tetrazol-5-amine |

5467-78-7 | 95% | 1.0g |

$500.0 | 2023-02-13 | |

| Enamine | EN300-66080-10.0g |

1-phenyl-1H-1,2,3,4-tetrazol-5-amine |

5467-78-7 | 95% | 10.0g |

$1927.0 | 2023-02-13 | |

| Enamine | EN300-66080-0.1g |

1-phenyl-1H-1,2,3,4-tetrazol-5-amine |

5467-78-7 | 95% | 0.1g |

$173.0 | 2023-02-13 | |

| Aaron | AR00D8M2-50mg |

1-PHENYL-5-AMINOTETRAZOLE |

5467-78-7 | 95% | 50mg |

$102.00 | 2023-12-13 | |

| abcr | AB267280-250mg |

1-Phenyl-1H-tetrazol-5-amine; . |

5467-78-7 | 250mg |

€270.60 | 2025-02-19 | ||

| Aaron | AR00D8M2-5g |

1-PHENYL-5-AMINOTETRAZOLE |

5467-78-7 | 95% | 5g |

$1334.00 | 2023-12-13 | |

| Aaron | AR00D8M2-1g |

1-PHENYL-5-AMINOTETRAZOLE |

5467-78-7 | 95% | 1g |

$353.00 | 2023-12-13 | |

| 1PlusChem | 1P00D8DQ-1g |

1-PHENYL-5-AMINOTETRAZOLE |

5467-78-7 | 95% | 1g |

$269.00 | 2025-02-26 | |

| Aaron | AR00D8M2-500mg |

1-PHENYL-5-AMINOTETRAZOLE |

5467-78-7 | 95% | 500mg |

$281.00 | 2023-12-13 | |

| A2B Chem LLC | AG16590-1g |

1-PHENYL-5-AMINOTETRAZOLE |

5467-78-7 | 95% | 1g |

$269.00 | 2024-04-19 |

5467-78-7 (1-phenyl-1H-1,2,3,4-tetrazol-5-amine) 関連製品

- 5533-43-7(5-hydrazino-1-phenyl-1H-tetrazole)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:5467-78-7)1-phenyl-1H-1,2,3,4-tetrazol-5-amine

清らかである:99%/99%

はかる:250mg/1g

価格 ($):160.0/281.0